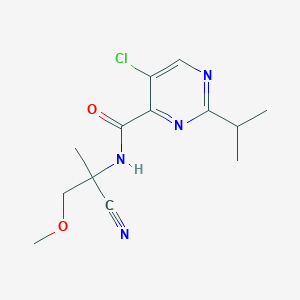

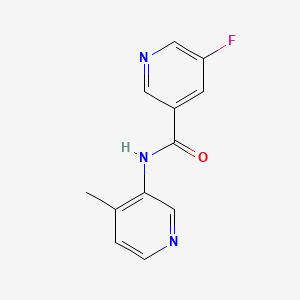

Ethyl 4-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Renewable PET Production and Catalysis

In the context of renewable PET (Polyethylene Terephthalate) production, catalysts like silica molecular sieves containing Lewis acid centers are employed in reactions involving ethylene and renewable furans to produce biobased terephthalic acid precursors. This process highlights a sustainable route to PET, bypassing petroleum-based precursors and reducing environmental impact (Pacheco et al., 2015).

Nonlinear Optical (NLO) Materials

Derivatives of Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate show significant promise as nonlinear optical (NLO) materials. Through density functional theory (DFT) and time-dependent (TD)-DFT methods, these compounds exhibit substantial first and second hyperpolarizabilities, suggesting their potential in NLO applications. The enhanced NLO properties, including improved transparency and nonlinearity trade-offs, are attributed to effective charge transfer within the molecules, which can be further optimized by substituting stronger electron donors (Kiven et al., 2023).

Glycosidase Inhibition

Research into glycosidase inhibitory activities of certain furan-2-carboxamido derivatives has identified these compounds as selective inhibitors for enzymes like α-L-fucosidase and β-galactosidase. These findings suggest potential applications in therapeutic areas where modulation of glycosidase activity is beneficial, offering new leads for drug development (Moreno‐Vargas et al., 2003).

Polymer Science

In polymer science, amorphous copolymers incorporating derivatives related to Ethyl 4-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate have been studied for their cooperative orientation and relaxation behaviors. Such studies contribute to understanding the dynamics of polymer systems and can inform the design of new materials with tailored properties (Buffeteau et al., 1996).

Crystal Structure and Material Design

Investigations into the crystal structures of related compounds, such as Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, provide insight into the roles of hydrogen bonding and molecular packing in the solid state. These studies are crucial for material design, influencing properties like solubility, stability, and reactivity, which are vital for pharmaceutical and material science applications (Yeong et al., 2018).

Mechanism of Action

Target of Action

Many bioactive aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.

Mode of Action

The interaction of the compound with its targets could involve various mechanisms, such as competitive inhibition, allosteric modulation, or intercalation into DNA, depending on the nature of the target .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the flux through that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as solubility and stability. These properties, in turn, would influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These could range from altered cellular metabolism to changes in gene expression .

Action Environment

Environmental factors, such as pH and temperature, could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could denature the compound, reducing its efficacy .

properties

IUPAC Name |

ethyl 4-[[5-(4-methoxy-2-nitrophenyl)furan-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O7/c1-3-29-21(25)13-4-6-14(7-5-13)22-20(24)19-11-10-18(30-19)16-9-8-15(28-2)12-17(16)23(26)27/h4-12H,3H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBXZDXWSQYBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

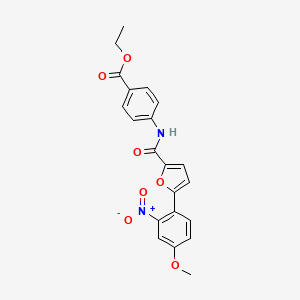

![1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2938571.png)

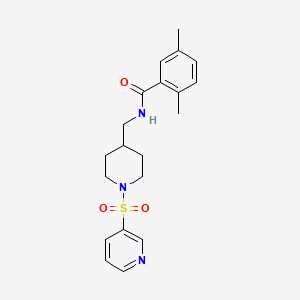

![methyl 5-{[(1-benzylpiperidin-4-yl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2938578.png)

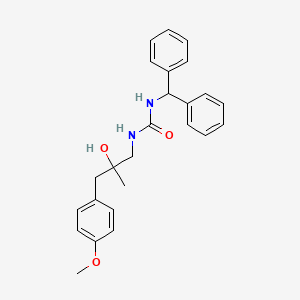

![2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine](/img/structure/B2938581.png)

![2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2938585.png)